molecular formula C21H28N2O3 B12673774 Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- CAS No. 98033-91-1

Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl-

Cat. No.: B12673774
CAS No.: 98033-91-1
M. Wt: 356.5 g/mol
InChI Key: STDMGVDSBDNJJH-UHFFFAOYSA-N
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Description

Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a methyl group at the 3-position and a phenoxy-octyl chain at the 5-position, with an oxazoline ring attached to the phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-4-nitro-1,2-dihydroxybenzene, under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.

    Formation of the Oxazoline Ring: The oxazoline ring is formed by the cyclization of an amino alcohol with a carboxylic acid derivative.

    Linking the Octyl Chain: The octyl chain is attached through a series of alkylation reactions, where the phenoxy group is reacted with an octyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the isoxazole ring and the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides and nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methylisoxazole
  • 5-{5-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methylisoxazole

Uniqueness

Isoxazole, 5-(8-(4-(4,5-dihydro-2-oxazolyl)phenoxy)octyl)-3-methyl- stands out due to its unique structural features, such as the longer octyl chain and the specific positioning of the oxazoline ring. These structural differences may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

98033-91-1

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

5-[8-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]octyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C21H28N2O3/c1-17-16-20(26-23-17)8-6-4-2-3-5-7-14-24-19-11-9-18(10-12-19)21-22-13-15-25-21/h9-12,16H,2-8,13-15H2,1H3

InChI Key

STDMGVDSBDNJJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCCCCOC2=CC=C(C=C2)C3=NCCO3

Origin of Product

United States

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